![molecular formula C13H20NO4PS B1218350 Methyl 2-[ethoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate CAS No. 101365-44-0](/img/structure/B1218350.png)
Methyl 2-[ethoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[ethoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate is a complex organic compound with the molecular formula C13H20NO4PS and a molecular weight of 317.34 g/mol. This compound is notable for its unique structure, which includes a phosphinothioyl group, making it of interest in various fields of chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[ethoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate typically involves multiple steps:
Formation of the Benzoate Ester: The initial step involves the esterification of 2-hydroxybenzoic acid with methanol in the presence of an acid catalyst to form methyl 2-hydroxybenzoate.
Introduction of the Phosphinothioyl Group: The next step involves the reaction of methyl 2-hydroxybenzoate with a phosphinothioyl chloride derivative in the presence of a base such as triethylamine. This step introduces the phosphinothioyl group to the benzoate ester.
Ethoxy and Propan-2-ylamino Substitution: The final step involves the substitution reaction where the ethoxy and propan-2-ylamino groups are introduced. This can be achieved by reacting the intermediate compound with ethyl alcohol and isopropylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[ethoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the phosphinothioyl group to a phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and propan-2-ylamino groups, using reagents like sodium ethoxide or isopropylamine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran.
Substitution: Sodium ethoxide, isopropylamine; reactions are performed under reflux conditions in suitable solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Phosphines.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[ethoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials, particularly in the field of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Methyl 2-[ethoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate exerts its effects involves its interaction with specific molecular targets. The phosphinothioyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Methyl 2-[ethoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate can be compared with other phosphinothioyl-containing compounds:
Methyl 2-[diethoxyphosphinothioyl]benzoate: Similar structure but with two ethoxy groups instead of one ethoxy and one propan-2-ylamino group. This difference can affect the compound’s reactivity and biological activity.
Ethyl 2-[ethoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate: Similar but with an ethyl ester instead of a methyl ester, which can influence its solubility and pharmacokinetics.
Methyl 2-[ethoxy-(methylamino)phosphinothioyl]oxybenzoate: Contains a methylamino group instead of a propan-2-ylamino group, potentially altering its interaction with biological targets.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.
Properties
IUPAC Name |
methyl 2-[ethoxy-(propan-2-ylamino)phosphinothioyl]oxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20NO4PS/c1-5-17-19(20,14-10(2)3)18-12-9-7-6-8-11(12)13(15)16-4/h6-10H,5H2,1-4H3,(H,14,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEVHSIBUPWADM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(NC(C)C)OC1=CC=CC=C1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20NO4PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869358 |
Source


|
| Record name | Methyl 2-({ethoxy[(propan-2-yl)amino]phosphorothioyl}oxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20869358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101365-44-0 |
Source


|
| Record name | Methyl isofenphos | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101365440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(4-chlorophenyl)-1,3-dimethyl-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one](/img/structure/B1218267.png)
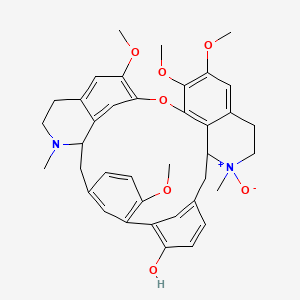

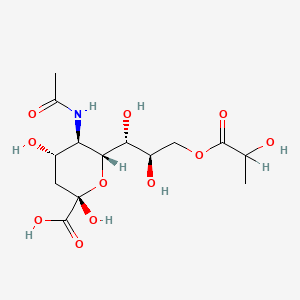
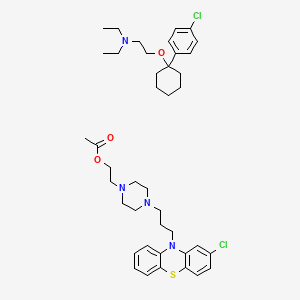
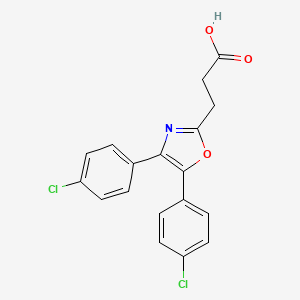
![(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-[4-(hydrazinecarbonyl)pyridin-1-ium-1-yl]-4-hydroxyoxolan-3-olate](/img/structure/B1218278.png)
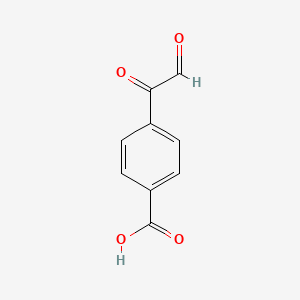
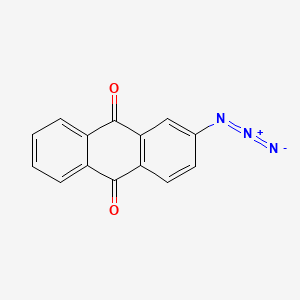
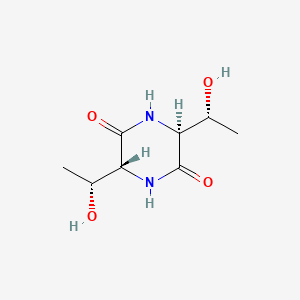
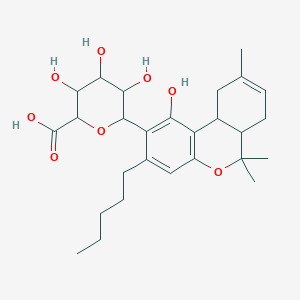
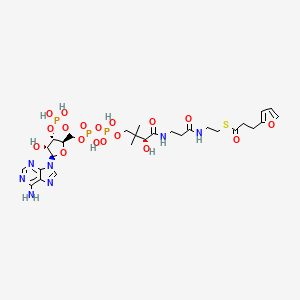
![3-Methyl-5-[2-(2-hydroxy-3-tert.-butylaminopropoxy)-styryl]-isoxazole](/img/structure/B1218287.png)
![aluminum;magnesium;2-[2-hydroxyethyl-[2-[methyl-(2-methyl-1-phenylpropan-2-yl)amino]-2-oxoethyl]amino]-N-methyl-N-(2-methyl-1-phenylpropan-2-yl)acetamide;pentahydroxide](/img/structure/B1218289.png)
